Cas no 478049-12-6 (4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE)

4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core substituted with chloro, fluorophenyl, and piperidino functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (piperidino) groups enhances its versatility in nucleophilic and electrophilic substitution reactions. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise applications in medicinal chemistry research. The compound’s balanced lipophilicity and steric profile also make it suitable for structure-activity relationship (SAR) studies, particularly in the development of bioactive molecules targeting CNS or inflammatory pathways.
4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE structure
478049-12-6 structure
Product name:4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE
CAS No:478049-12-6
MF:C15H15ClFN3O
MW:307.750505685806
MDL:MFCD02083240
CID:5225907

4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE
    • 4-chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
    • 4-chloro-2-(4-fluorophenyl)-5-piperidin-1-ylpyridazin-3-one
    • Oprea1_479341
    • MDL: MFCD02083240
    • Inchi: 1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2
    • InChI Key: IZSNDDPSBVPGAB-UHFFFAOYSA-N
    • SMILES: ClC1C(N(C2C=CC(=CC=2)F)N=CC=1N1CCCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 466
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.9

4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB300304-100 mg
4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone; .
478049-12-6
100 mg
€221.50 2023-07-20
abcr
AB300304-100mg
4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone; .
478049-12-6
100mg
€283.50 2025-02-19
Ambeed
A920878-1g
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
478049-12-6 90%
1g
$350.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664299-10mg
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one
478049-12-6 98%
10mg
¥872.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664299-2mg
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one
478049-12-6 98%
2mg
¥536.00 2024-05-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00916987-1g
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
478049-12-6 90%
1g
¥2401.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664299-25mg
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one
478049-12-6 98%
25mg
¥1201.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664299-1mg
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one
478049-12-6 98%
1mg
¥436.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664299-5mg
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one
478049-12-6 98%
5mg
¥537.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664299-20mg
4-Chloro-2-(4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one
478049-12-6 98%
20mg
¥1365.00 2024-05-12

Additional information on 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE

Professional Introduction to Compound with CAS No. 478049-12-6 and Product Name: 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE

The compound identified by the CAS number 478049-12-6 and the product name 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the pyridazinone class, a structural motif known for its diverse biological activities. The presence of both chloro and fluoro substituents, along with a piperidine ring, enhances its potential as a versatile scaffold for drug discovery.

Recent studies have highlighted the importance of pyridazinone derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The specific substitution pattern in 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE imparts unique electronic and steric properties, making it a promising candidate for further exploration. The chloro group at the 4-position can serve as a handle for further functionalization, while the fluoro substituent at the 2-position is known to improve metabolic stability and binding affinity.

In the context of contemporary drug development, this compound has garnered attention for its potential applications in treating inflammatory and infectious diseases. The piperidine ring contributes to favorable pharmacokinetic properties, including improved solubility and bioavailability. Researchers have been particularly interested in its interaction with enzymes and receptors involved in pathogenic processes. Preliminary in vitro studies suggest that 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE exhibits inhibitory activity against certain targets, making it a valuable asset in the quest for novel therapeutic agents.

The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core pyridazinone scaffold. The introduction of the chloro and fluoro groups is typically accomplished using selective halogenation techniques or nucleophilic aromatic substitution reactions. These synthetic strategies ensure that the final product retains the desired structural integrity for subsequent biological evaluation.

One of the most compelling aspects of 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE is its potential as a lead compound for structure-based drug design. Computational modeling studies have been conducted to predict its binding interactions with biological targets. These simulations have provided insights into how the compound's molecular framework can be optimized to enhance binding affinity and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to rapidly screen large libraries of compounds.

Furthermore, the versatility of this compound has led to its investigation in combination therapies. By pairing it with other bioactive molecules, researchers aim to develop synergistic treatments that can overcome resistance mechanisms associated with single-agent therapies. This multi-targeting strategy is particularly relevant in oncology, where complex disease pathways require coordinated intervention. The unique chemical properties of 4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE make it an attractive candidate for such combinatorial approaches.

The development of novel pharmaceuticals relies heavily on robust analytical techniques to characterize compounds throughout their lifecycle. For 478049-12-6, high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential tools for confirming structure and purity. These analytical methods provide critical data for regulatory submissions and ensure that the compound meets stringent quality standards before advancing to preclinical testing.

Preclinical studies are currently underway to evaluate the safety and efficacy of derivatives based on this core scaffold. Initial animal models have shown promising results regarding tolerability and pharmacological activity. These findings are eagerly anticipated by the scientific community as they could pave the way for human clinical trials. The integration of cutting-edge technologies in these studies underscores the growing importance of interdisciplinary collaboration between chemists, biologists, and clinicians.

The future direction of research on 478049-12-6 and related compounds is likely to be shaped by emerging trends in chemical biology. Advances in genomics and proteomics are enabling more targeted drug discovery efforts, while innovative delivery systems are expanding therapeutic possibilities. As our understanding of disease mechanisms deepens, compounds like 4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone will continue to serve as building blocks for next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:478049-12-6)4-CHLORO-2-(4-FLUOROPHENYL)-5-PIPERIDINO-3(2H)-PYRIDAZINONE
A1034709
Purity:99%
Quantity:1g
Price ($):315.0